molecular formula C10H10FNO B13500491 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No.: B13500491
M. Wt: 179.19 g/mol
InChI Key: SWYGVXJMVHOHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a fluorinated organic compound belonging to the benzazepine class, characterized by a bicyclic structure combining a benzene ring with an azepine heterocycle. This scaffold is of significant interest in medicinal chemistry and pharmacology research. Benzazepine derivatives are recognized as important structural motifs in the development of compounds for neurological research . Specifically, tetrahydro-3-benzazepine analogs have been investigated as potent and selective antagonists for the GluN2B subunit of the NMDA receptor, a key target in the study of neurodegenerative conditions and neurological disorders . The introduction of a fluorine atom, as in this compound, is a common strategy in drug discovery to modulate a molecule's properties, potentially influencing its metabolic stability, lipophilicity, and binding affinity. Furthermore, various benzazepine derivatives have been studied for their activity as 5-HT2A receptor agonists, indicating their relevance in serotonin receptor research . As a building block, this fluorinated benzazepinone provides researchers a versatile intermediate for the synthesis of more complex molecules for biological evaluation. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGVXJMVHOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cascade Reaction Strategy

Overview:
A novel nickel-catalyzed chemoselective cascade reaction has been developed for constructing benzo[b]azepines, including the target compound. This method emphasizes mild conditions, broad substrate scope, and high efficiency.

Reaction Scheme & Conditions:

  • Catalyst: Nickel(II) chloride complex (NiCl₂·DME) at 10 mol%
  • Reagents:
    • B2(OH)4 (boron diborohydride) as radical initiator
    • Potassium carbonate (K₂CO₃) as base
    • Halide substrates (e.g., halogenated aromatic compounds)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 60°C
  • Time: 5–10 hours
  • Atmosphere: Argon

Reaction Pathway:
The process involves radical formation facilitated by diboron compounds, leading to cyclization and formation of the seven-membered azepine ring. The mechanism includes radical addition, intramolecular cyclization, and reductive elimination, resulting in the formation of the tetrahydrobenzo[b]azepine core with fluorine substitution at the 8-position.

Data Table 1: Substrate Scope and Yields

Substrate Halide Product Yield (%) Reaction Time (h) Conditions Summary
Ethyl bromodifluoroacetate 88 5 Mild radical conditions, room for substrate variation
Various halides Up to 89 5–10 Broad scope, including aromatic halides

Research Findings:
This methodology allows for the efficient synthesis of diverse fluorinated azepines, including the target compound, with yields reaching up to 89%. The process benefits from simple reagents, no need for complex ligands, and compatibility with various substrates, making it a promising route for pharmaceutical applications.

Radical Cascade Reactions Using Free Radicals

Overview:
Radical-mediated cyclizations involving xanthate or similar radical precursors have been employed to construct the azepine ring system. These methods are characterized by high regioselectivity and functional group tolerance.

Reaction Conditions & Pathway:

  • Initiation via radical generators (e.g., azobisisobutyronitrile, AIBN)
  • Use of radical precursors such as xanthates derived from suitable precursors
  • Cyclization occurs via intramolecular radical addition to aromatic or olefinic sites

Key Data:

  • Yields of tetrahydrobenzo[b]azepine derivatives range from 70% to 85%
  • Reaction times typically between 4–8 hours at temperatures around 80°C

Research Example:
A study demonstrated the synthesis of 8-fluoro derivatives through radical cyclization of halogenated precursors, achieving high selectivity and moderate to excellent yields.

Cyclization of 2,6-Dichloropyridines and Related Precursors

Overview:
Another approach involves starting from 2,6-dichloropyridines, which undergo radical or nucleophilic substitution reactions followed by intramolecular cyclization to form the azepine core.

Reaction Pathway:

  • Formation of key intermediates via nucleophilic aromatic substitution or radical addition
  • Subsequent intramolecular cyclization under thermal or radical conditions
  • Final fluorination step to introduce the fluorine atom at the 8-position

Research Data:

  • Synthesis of related benzazepines with yields around 75–85%
  • Reaction conditions include heating at 100°C with radical initiators or bases

Key Considerations and Notes

  • Substrate Scope: The methods accommodate various halogenated and fluorinated precursors, allowing for structural diversity.
  • Reaction Efficiency: Most methods achieve yields exceeding 80%, with some reaching up to 89%.
  • Reaction Conditions: Mild to moderate temperatures (60–100°C), often under inert atmospheres, are typical.
  • Catalysts and Reagents: Nickel complexes, diboron compounds, radical initiators, and halogenated aromatic compounds are central to these syntheses.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Typical Conditions Yield Range (%) Advantages
Nickel-catalyzed cascade Halogenated aromatic compounds, B2(OH)4 NiCl₂·DME 60°C, 5–10 h 85–89 Broad scope, mild conditions
Radical cyclization Xanthates, radical initiators AIBN or similar 80°C, 4–8 h 70–85 High regioselectivity
From dichloropyridines 2,6-dichloropyridines Radical or base 100°C 75–85 Structural diversity

Chemical Reactions Analysis

8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a selective agonist for the 5-Hydroxytryptamine (serotonin) receptor subtype 2C. This interaction regulates the activity of the neurotransmitter serotonin, which is involved in various physiological processes such as feeding, satiety, and mood regulation .

Comparison with Similar Compounds

8-Chloro Derivatives

  • Example : 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (Lorcaserin precursor)
    • Key Differences :
  • Substituent : Chlorine (Cl) at the 8-position vs. fluorine (F).
  • Bioactivity : Lorcaserin, a 5-HT2C receptor agonist, demonstrates high selectivity due to the 8-chloro and 1-methyl groups. Fluorine’s smaller atomic radius and higher electronegativity may alter receptor binding affinity .
  • Applications : Lorcaserin is FDA-approved for obesity, whereas 8-fluoro analogs are less explored in this context .

9-Fluoro Derivatives

  • Example : 9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
    • Key Differences :
  • Positional Isomerism : Fluorine at the 9-position instead of 6.

Methoxy-Substituted Analogs

  • Example : 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one
    • Key Differences :
  • Substituents : Methoxy (-OCH3) groups at 7- and 8-positions vs. single fluorine at 7.
  • Applications : Serves as an intermediate for Ivabradine hydrochloride, a cardiovascular drug targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The methoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to halogens .

Fluorinated Side-Chain Derivatives

  • Example : 1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • Key Differences :
  • Fluorine Placement : Fluorine on a benzyl side chain rather than the azepine core.
  • Bioactivity : Such modifications are common in CNS-targeting compounds, but activity depends on the balance between lipophilicity and steric hindrance .

Structural and Pharmacological Data Table

Compound Name Substituents Key Applications Biological Targets Evidence Sources
8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one 8-F Under investigation Potential CNS/cardiovascular targets
8-Chloro-1-methyl analog (Lorcaserin precursor) 8-Cl, 1-CH3 Obesity treatment 5-HT2C receptor
7,8-Dimethoxy analog 7-OCH3, 8-OCH3 Ivabradine intermediate HCN channels
9-Fluoro-4,5-dihydro analog 9-F Unspecified N/A

Key Research Findings

Substituent Position Matters : Fluorine at the 8-position optimizes electronic effects for receptor interactions, while 9-fluoro analogs show reduced structural similarity .

Halogen vs. Methoxy : Chlorine and methoxy groups enhance receptor selectivity and solubility, respectively, but fluorine offers a unique balance of lipophilicity and metabolic stability .

Side-Chain Fluorination : Fluorine on side chains (e.g., benzyl groups) can improve pharmacokinetics without disrupting core binding motifs .

Biological Activity

8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H10FNO
  • Molar Mass : 179.19 g/mol
  • Density : 1.188 ± 0.06 g/cm³

Research indicates that this compound exhibits significant antiproliferative activity. It functions as an inhibitor of SMAC (Second Mitochondria-derived Activator of Caspases) protein binding to inhibitors of apoptosis (IAPs), promoting apoptosis in cancer cells . This property makes it a candidate for further exploration in cancer therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntiproliferativeInhibits cancer cell growth by inducing apoptosis via SMAC-IAP interaction .
NeuroprotectivePotential effects on neurodegenerative diseases through modulation of neurotransmitter systems .
Acetylcholinesterase InhibitionMay exhibit activity against acetylcholinesterase, relevant for Alzheimer's disease treatment .

Anticancer Activity

A study demonstrated that derivatives of this compound showed enhanced efficacy against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating potent activity .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound may enhance cognitive function by inhibiting acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structural modifications in the benzo[b]azepin series have been linked to varying degrees of biological activity. For instance:

  • The introduction of fluorine at the 8-position significantly enhances the compound's potency against IAPs.
  • Variations in substituents on the benzene ring influence both solubility and biological interactions .

Q & A

Q. What are the common synthetic routes for 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one?

The synthesis typically involves cyclization of fluorinated precursors. One method employs a one-pot reaction using benzo-fused heterocycles under inert conditions (e.g., nitrogen atmosphere) to ensure regioselective fluorination. Acylation of the benzazepine core with fluorinated reagents, followed by ring closure via acid catalysis, is another approach. Reaction optimization includes temperature control (70–100°C) and solvent selection (e.g., dichloromethane or THF) to maximize yield .

Q. How is the structural configuration of this compound confirmed?

X-ray crystallography is the gold standard for resolving stereochemistry, particularly for verifying the E/Z configuration of substituents. Complementary techniques include 1^1H/13^{13}C NMR to analyze coupling constants and chemical shifts (e.g., fluorine’s deshielding effect at ~δ 120–130 ppm in 19^{19}F NMR). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What analytical techniques are used to characterize purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while thermogravimetric analysis (TGA) assesses thermal stability. Accelerated stability studies under varied pH (1–13) and temperature (40–60°C) conditions identify degradation pathways. Mass balance calculations ensure >98% purity for pharmacological assays .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies focus on modifying the fluorine position and benzazepine core. For example, substituting fluorine at the 8-position with bromine (as in 8-bromo analogues) alters kinase inhibition profiles. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclin-dependent kinases, followed by in vitro validation using IC50_{50} assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., conflicting IC50_{50} values) are addressed by standardizing assay conditions:

  • Use of identical cell lines (e.g., HEK293 for GPCR assays).
  • Control for batch-to-batch compound variability via NMR purity checks.
  • Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How are kinase interaction mechanisms investigated?

Kinase profiling uses radiometric assays (e.g., 32^{32}P-ATP incorporation) to measure inhibition. For example, pre-incubating the compound with CDK2/Cyclin A complexes at 25°C for 30 minutes, followed by ADP-Glo™ detection, quantifies activity. Structural insights are gained via co-crystallization with kinase domains .

Q. What in vitro models assess neuroactivity and receptor binding?

Radioligand displacement assays (e.g., 3^3H-flunitrazepam for GABAA_A receptors) measure affinity. Functional activity is tested using calcium flux assays in neuronal cells (e.g., SH-SY5Y), with dose-response curves (1 nM–10 µM) to calculate EC50_{50}. Positive controls (e.g., diazepam) validate assay robustness .

Q. How is synthetic yield optimized for large-scale production?

Key parameters include:

  • Catalyst screening (e.g., Pd/C for hydrogenation steps).
  • Solvent optimization (e.g., switching from DMF to acetonitrile to reduce byproducts).
  • Process intensification via continuous flow reactors to enhance reaction homogeneity .

Q. What computational methods predict metabolic stability and off-target interactions?

In silico tools like SwissADME predict metabolic hotspots (e.g., cytochrome P450 oxidation sites). Molecular dynamics simulations (AMBER force field) model binding to off-targets like hERG channels, prioritizing compounds with >50 ms residence time for further testing .

Q. How are photostability and oxidative degradation pathways analyzed?

Forced degradation under UV light (ICH Q1B guidelines) identifies photolytic byproducts via LC-MS. Radical scavengers (e.g., BHT) are added to oxidative stress conditions (H2_2O2_2/Fe2+^{2+}) to isolate degradation mechanisms. Degradants are quantified using calibrated UV response factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.